3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid
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Overview
Description
3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid is a compound that features a pyrazole ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1H-pyrazole with benzyl bromide to form the intermediate 4-(bromomethyl)-1H-pyrazole. This intermediate is then reacted with benzoic acid under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to its specific structure, which combines a pyrazole ring with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-[(4-aminopyrazol-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C11H11N3O2/c12-10-5-13-14(7-10)6-8-2-1-3-9(4-8)11(15)16/h1-5,7H,6,12H2,(H,15,16) |
InChI Key |
QLCKRCFLPOGTLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)N |
Origin of Product |
United States |
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